![molecular formula C18H16ClN5O2 B2760965 2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-38-8](/img/structure/B2760965.png)
2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The compound belongs to a class of chemicals that have seen extensive research in the synthesis and structural analysis of heterocyclic compounds. These studies focus on the development of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through various synthetic pathways. For instance, El-Agrody et al. (2001) explored heteroaromatization with 4-Hydroxycoumarin to synthesize new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, highlighting the compound's versatility in heterocyclic chemistry (El-Agrody et al., 2001). Similarly, Wamhoff et al. (1993) demonstrated the use of dihalogentriphenylphosphorane in heterocycle synthesis to create heterocondensed 1,2,4-triazolo[1,5-c]pyrimidines from enaminonitriles, showcasing the compound's application in creating complex heterocyclic frameworks (Wamhoff et al., 1993).
Biological and Antimicrobial Activity
Research into the biological and antimicrobial activities of triazolopyrimidine derivatives has yielded promising results. Gilava et al. (2020) synthesized a series of triazolopyrimidines, including derivatives similar to the compound , and evaluated their antimicrobial and antioxidant activities. This study highlights the potential therapeutic applications of these compounds in treating microbial infections and their utility as antioxidants (Gilava et al., 2020). Additionally, Gein et al. (2010) synthesized N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides and characterized their antimicrobial activity, further underscoring the compound's relevance in developing new antimicrobial agents (Gein et al., 2010).
Supramolecular Chemistry and Co-crystallization
The compound and its derivatives have also been explored in supramolecular chemistry. Fonari et al. (2004) investigated novel pyrimidine derivatives for their suitability as ligands in co-crystallization with diaza-18-crown-6, forming hydrogen-bonded supramolecular assemblies. These findings open up new avenues for using such compounds in materials science and nanochemistry (Fonari et al., 2004).
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular growth, and differentiation.
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The presence of the 3-chlorophenyl and 5-methylfuran-2-yl groups may influence the compound’s interaction with its targets, potentially leading to changes in the target’s function or activity.
特性
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-9-6-7-13(26-9)15-14(16(20)25)10(2)21-18-22-17(23-24(15)18)11-4-3-5-12(19)8-11/h3-8,15H,1-2H3,(H2,20,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQGGBHZMCNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC(=NN23)C4=CC(=CC=C4)Cl)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
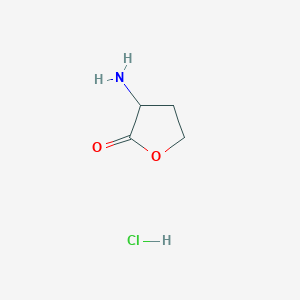
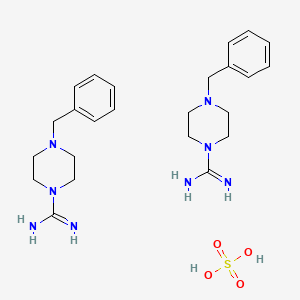
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2760885.png)
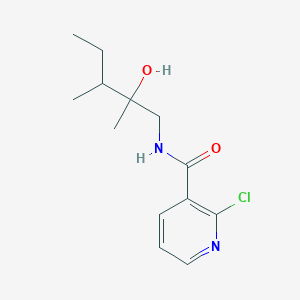

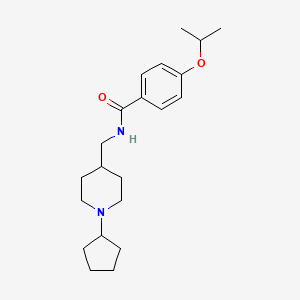
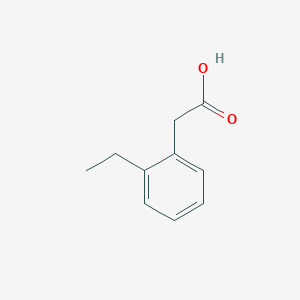
![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)
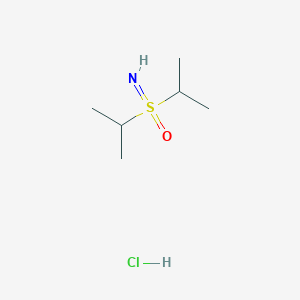
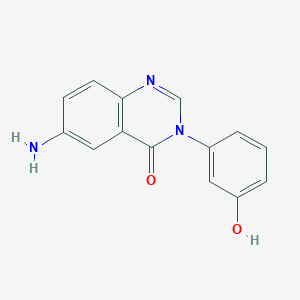
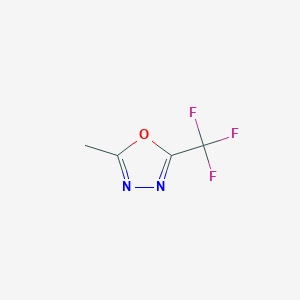
![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)
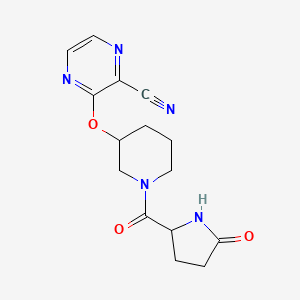
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B2760905.png)
